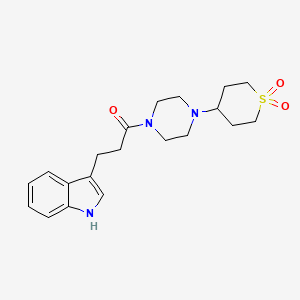
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-substituted ureas have been synthesized and evaluated for their antimicrobial activity. A study by Reddy, Reddy, and Venugopal (2003) describes the synthesis of N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas through condensation processes. These compounds exhibited moderate antimicrobial activity in assays, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2003).
Acetylcholinesterase Inhibition
Flexible urea derivatives have been studied for their potential as acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize spacer length and test compounds with greater conformational flexibility for antiacetylcholinesterase activity. This research indicates the role of structural flexibility in enhancing inhibitory activities against acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Intramolecular Hydrogen Bonding
Pyrid-2-yl ureas have been analyzed for their conformational isomers and intramolecular hydrogen bonding capabilities. Chien et al. (2004) studied the equilibria between (E,Z) and (Z,Z) forms of these ureas, finding that substituents significantly influence their conformations and interactions with molecules like cytosine. This work underscores the importance of structural elements in molecular recognition and binding processes (Chien et al., 2004).
Metallo-Supramolecular Assemblies
Research by Troff et al. (2012) has explored the assembly of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. These assemblies provide insights into the design of novel materials with potential applications in catalysis, sensing, and separation technologies (Troff et al., 2012).
Corrosion Inhibition
Mannich bases derived from urea have been evaluated for their effectiveness as corrosion inhibitors on metal surfaces. Jeeva et al. (2015) synthesized new Mannich bases and assessed their performance in protecting mild steel in hydrochloric acid environments. This study highlights the potential of urea derivatives in industrial applications to prevent metal corrosion (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-11-14-26-19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)18-5-4-10-21-16-18/h1-7,10,16-17H,8-9,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPFHDVMPIZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

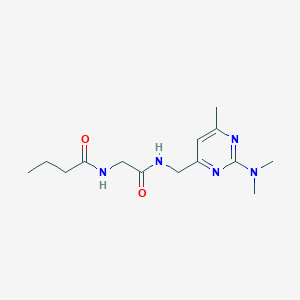
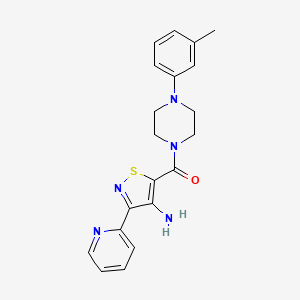
![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
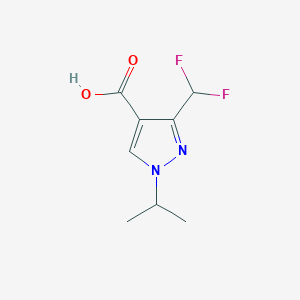
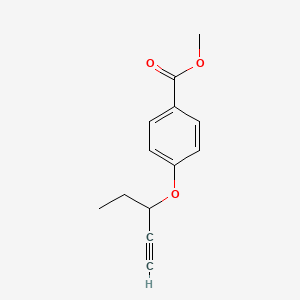
![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
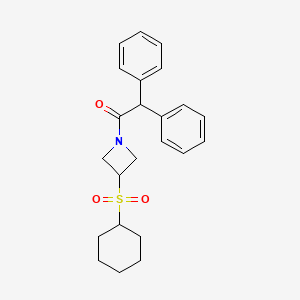
![N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2607688.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)
